molecular formula C18H11N3O3 B5236646 2-nitro-3-(7-quinolinylimino)-1-indanone

2-nitro-3-(7-quinolinylimino)-1-indanone

Cat. No.: B5236646
M. Wt: 317.3 g/mol
InChI Key: WQSRVURXCMXWAE-UHFFFAOYSA-N
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Description

2-Nitro-3-(7-quinolinylimino)-1-indanone is a synthetic small molecule based on the privileged 1-indanone scaffold, which is known for its diverse biological activities . The 1-indanone core structure is found in compounds with demonstrated potential in medicinal chemistry, including activity against neurodegenerative diseases, viral infections, and cancer . The specific quinolinylimino and nitro functional groups on this derivative suggest it may be designed to interact with various enzymatic targets or as a key intermediate in organic synthesis. Researchers are investigating this compound as a potential chemical probe or for its utility in developing new therapeutic agents. Its mechanism of action and primary research applications are currently under investigation in preclinical studies. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-nitro-3-quinolin-7-yliminoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c22-18-14-6-2-1-5-13(14)16(17(18)21(23)24)20-12-8-7-11-4-3-9-19-15(11)10-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSRVURXCMXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Aryl-2-Nitrovinyl Derivatives

Key Compounds :

  • 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol (Compound 2d) : Exhibits potent proteasome inhibition, with IC50 values of 0.71 µM (MCF-7) and 17.79 µM (PC-3) .
  • Other aryl-2-nitrovinyl derivatives : Most inhibit >40% of proteasome activity at 10–25 µM concentrations in cancer cell lines .

Comparison :

  • Structural Similarities: Both 2-nitro-3-(7-quinolinylimino)-1-indanone and compound 2d feature nitro groups, which enhance electron-deficient character, promoting interactions with biological targets like proteasomes.
  • Functional Differences: The quinolinylimino group in the target compound may improve DNA intercalation or enzyme binding compared to the methoxyphenyl group in 2d. This could result in higher cytotoxicity or selectivity, though experimental validation is required.

Table 1: Proteasome Inhibition and Cytotoxicity of Nitro-Substituted Indanones

Compound IC50 (MCF-7) IC50 (PC-3) Key Substituents
2d (methoxyphenyl-nitro) 0.71 µM 17.79 µM 4-methoxyphenyl, nitro
Target compound (quinoline) Data pending Data pending 7-quinolinylimino, nitro

Alkyl-Substituted 1-Indanones in Olfactory Receptors

Key Compounds :

  • 2-Methyl-1-indanone, 2-Ethyl-1-indanone: Strong activators of CpomOR19 and SlitOR19 odorant receptors in moths, with thresholds as low as 1 µg .
  • 3-Methyl-1-indanone: Lower receptor sensitivity compared to 2-substituted analogs .

Comparison :

  • Structural Differences: The target compound’s nitro and quinolinylimino groups introduce significant polarity, unlike the hydrophobic alkyl groups in moth-active indanones.
  • Functional Implications: Alkyl-substituted indanones are non-host plant volatiles critical for insect behavior , whereas the target compound’s substituents suggest pharmacological applications (e.g., enzyme inhibition) rather than ecological roles.

Fluorinated Indanones

Key Compound :

  • 4,6-Difluoro-1-indanone: Used as a research chemical, with applications in medicinal chemistry synthesis .

Comparison :

Nonlinear Optical (NLO) Properties of 1-Indanones

Key Findings :

  • Solvent polarity significantly affects the linear and NLO responses of 1-indanones. For example, polar solvents stabilize excited states in substituted indanones .
  • Target Compound: The nitro and quinolinylimino groups likely amplify polarity-dependent NLO behavior, making it suitable for photonic applications.

Table 2: Environmental Polarity Effects on Indanones

Compound Type Key Substituents Solvent Polarity Impact Application Potential
Alkyl-substituted Methyl, ethyl Minimal polarity shifts Pest control
Target compound Nitro, quinolinylimino High polarity sensitivity Optics, photonics

Q & A

Q. What are the standard synthetic routes for 2-nitro-3-(7-quinolinylimino)-1-indanone, and how is purity ensured?

Methodology :

  • Step 1 : React 1-indanone derivatives with nitro-substituted quinoline precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Step 2 : Purify the crude product via recrystallization from ethanol or methanol, monitoring purity via HPLC (≥95% purity threshold) .
  • Key Data : Typical yields range from 60–75% under optimized conditions. Purity is confirmed by melting point consistency (e.g., 174–175°C for analogous indanone derivatives) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodology :

  • FT-IR : Confirm nitro (-NO₂) and imine (-C=N-) groups via peaks at 1520–1560 cm⁻¹ (asymmetric NO₂ stretch) and 1620–1660 cm⁻¹ (C=N stretch) .
  • NMR : Use 1H^1H- and 13C^13C-NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and quinolinylic carbons (δ 120–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 335.08 for C₁₈H₁₁N₃O₃) .

Q. What biological activities are associated with structurally similar indanone-quinoline hybrids?

Findings :

  • Anticancer : Derivatives inhibit cancer cell proliferation (IC₅₀ = 5–20 µM in HeLa and MCF-7 lines) via apoptosis induction .
  • Antimicrobial : Nitro and quinoline moieties enhance activity against Gram-negative bacteria (MIC = 8–32 µg/mL) .
  • Neuroprotective : Indanone scaffolds modulate acetylcholinesterase (AChE) in neurodegenerative models .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Experimental Design :

  • Factorial Design : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., p-TsOH) in a 2³ factorial setup .
  • Results : Microwave-assisted synthesis (1200W, 120°C, 10 min) improves yields by 15–20% compared to conventional heating .
  • Challenge : Nitro group stability under high temperatures may require inert atmospheres (N₂/Ar) to prevent decomposition .

Q. How to resolve contradictions in reported biological activity data?

Analysis Framework :

  • Step 1 : Compare assay conditions (e.g., cell line viability protocols, incubation times). For example, 48h vs. 72h exposure alters IC₅₀ values by 30% .
  • Step 2 : Validate stereochemical impacts. Cis/trans isomerism in imine linkages affects binding to kinase targets (e.g., AKT1) .
  • Step 3 : Use molecular docking (AutoDock Vina) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What mechanistic pathways explain the compound’s reactivity in Diels-Alder reactions?

Theoretical and Experimental Insights :

  • Pathway 1 : Two-stage heterodiene Diels-Alder reaction with maleic anhydride, confirmed by B3LYP/6–31G(d) simulations (ΔG‡ = 25–30 kcal/mol) .
  • Pathway 2 : Non-enzymatic isomerization of intermediates (e.g., indenol to indanone) under acidic conditions .
  • Key Data : Primary cycloadducts rearrange via [3,3]-sigmatropic shifts, validated by 1H^1H-NMR kinetic studies .

Q. How to address discrepancies in spectral data interpretation?

Troubleshooting Guide :

  • Issue : Overlapping NMR peaks for aromatic protons.
    Solution : Use 2D-COSY or NOESY to assign coupling patterns .
  • Issue : Ambiguous IR assignments for nitro groups.
    Solution : Compare with computed spectra (Gaussian 16, B3LYP/6-311+G(d,p)) .

Safety and Handling

Q. What safety protocols are critical for handling nitro-containing indanones?

Guidelines :

  • Storage : Keep at 0–6°C in amber glass to prevent photodegradation .
  • Decomposition : Avoid strong oxidizers; nitro groups may release NOₓ under pyrolysis .
  • PPE : Use nitrile gloves and fume hoods during synthesis .

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